Methyl 4-bromo-3-cyano-2-formylbenzoate
Description
Methyl 4-bromo-3-cyano-2-formylbenzoate is a multifunctional aromatic ester featuring bromo (Br), cyano (CN), and formyl (CHO) substituents on a benzoate backbone. Its molecular structure (estimated formula: C₁₀H₆BrNO₃) combines electron-withdrawing groups (Br, CN, CHO) that significantly influence its reactivity and physicochemical properties. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its versatility in nucleophilic substitution and coupling reactions.
Properties
IUPAC Name |
methyl 4-bromo-3-cyano-2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)6-2-3-9(11)7(4-12)8(6)5-13/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKXNFNTWWJQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-cyano-2-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-2-formylbenzoate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-cyano-2-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of primary amines and alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-bromo-3-cyano-2-formylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 4-bromo-3-cyano-2-formylbenzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The cyano and formyl groups can participate in various chemical transformations, influencing the reactivity and properties of the resulting products .
Comparison with Similar Compounds
Key Compounds Analyzed:
Methyl 4-bromo-3-formamidobenzoate (C₉H₈BrNO₃): Features a formamido (NHCHO) group at position 3 instead of cyano. The formamido group introduces hydrogen-bonding capability and moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nature of the cyano group in the target compound. This difference impacts solubility (higher polarity for formamido) and reactivity in aromatic substitution reactions .
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₅H₁₉BrN₄O₆): Incorporates a triazine core and methoxyphenoxy groups, enhancing structural rigidity and thermal stability. The triazine ring enables participation in cross-coupling reactions, unlike the simpler benzoate framework of the target compound .
Methyl 4-formyl-3-hydroxybenzoate and Methyl 4-bromo-2,6-dichlorobenzoate: The former contains a hydroxy group (hydrogen-bond donor) at position 3, increasing aqueous solubility, while the latter’s dichloro substituents amplify steric hindrance and halogen-based reactivity (e.g., Suzuki couplings) .
Table 1: Comparative Analysis of Key Compounds
Physicochemical and Functional Properties
- Solubility: The cyano group in the target compound reduces polarity compared to hydroxy- or formamido-containing analogs, favoring solubility in aprotic solvents (e.g., DMF, THF).
- Stability : The electron-withdrawing trifecta (Br, CN, CHO) may enhance stability toward electrophilic attacks but could increase susceptibility to hydrolysis under basic conditions.
- Spectroscopic Data : While specific spectral data are unavailable, analogous compounds (e.g., Methyl 4-bromo-3-formamidobenzoate) exhibit characteristic IR peaks for amide (1650–1680 cm⁻¹) and ester (1700–1750 cm⁻¹) groups, whereas the target compound would show CN (2200–2250 cm⁻¹) and CHO (∼2800 cm⁻¹) stretches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
